3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(2-phenylethyl)thiophene-2-carboxamide
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Description
The compound “3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(2-phenylethyl)thiophene-2-carboxamide” is a complex organic molecule. Its IUPAC name is 3-[4-(4-methoxyphenyl)-1-piperazinyl]propanoic acid dihydrochloride . The compound has a molecular weight of 337.25 .
Molecular Structure Analysis
The compound’s structure has been analyzed using theoretical calculations performed in the DFT method using the B3LYP functional and the 6–311+G (d,p) basis set . The geometric parameters and spectroscopic data obtained from the DFT calculations were found to be in high agreement with the experimental results .Chemical Reactions Analysis
The compound’s reactivity has been studied. The HOMO–LUMO energy gap was calculated at 5.19 eV, while this value was experimentally found at 4.26 eV from the UV–Vis absorption spectrum . According to both results, this synthesized structure has low reactivity and a tendency to be stable .Physical and Chemical Properties Analysis
The compound has a molecular weight of 337.25 . Its electronic properties, nonlinear optical properties, and thermodynamic properties have been investigated . The first hyperpolarizability value was calculated to be 25 times greater than that of urea .Future Directions
The compound and its derivatives could be further studied for their potential applications in various fields. Given their low reactivity and good nonlinear optical properties, they could be explored for use in materials science . Additionally, their biological activity could be further investigated for potential therapeutic applications .
Properties
IUPAC Name |
3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-N-(2-phenylethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S2/c1-31-21-9-7-20(8-10-21)26-14-16-27(17-15-26)33(29,30)22-12-18-32-23(22)24(28)25-13-11-19-5-3-2-4-6-19/h2-10,12,18H,11,13-17H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOOEXRHJUFBMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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